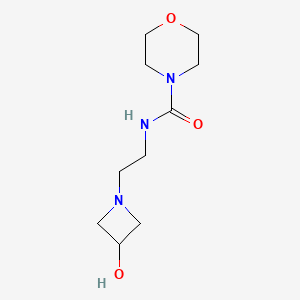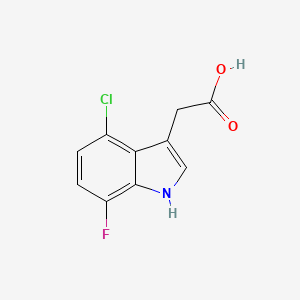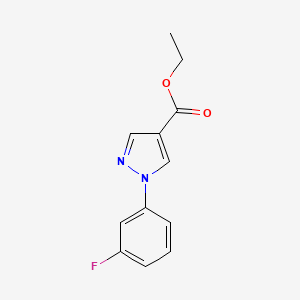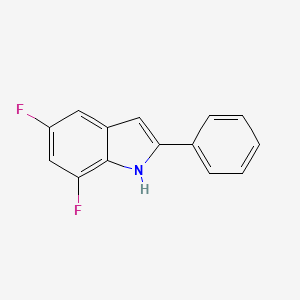
N-(2-(3-Hydroxyazetidin-1-yl)ethyl)morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-Hydroxyazetidin-1-yl)ethyl)morpholine-4-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a morpholine ring attached to a carboxamide group, with a hydroxyazetidine moiety linked via an ethyl chain. This compound has garnered interest due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-Hydroxyazetidin-1-yl)ethyl)morpholine-4-carboxamide typically involves the reaction of morpholine with an appropriate azetidine derivative. The process may include steps such as:
Formation of the Hydroxyazetidine Moiety: This can be achieved through the reaction of azetidine with a hydroxylating agent under controlled conditions.
Linking the Hydroxyazetidine to Morpholine: The hydroxyazetidine is then reacted with morpholine in the presence of a coupling agent to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(3-Hydroxyazetidin-1-yl)ethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxamide to an amine.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Applications De Recherche Scientifique
N-(2-(3-Hydroxyazetidin-1-yl)ethyl)morpholine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-(3-Hydroxyazetidin-1-yl)ethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The hydroxyazetidine moiety can form hydrogen bonds with enzymes or receptors, influencing their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(3-Hydroxyazetidin-1-yl)ethyl)pyrrolidine-4-carboxamide
- N-(2-(3-Hydroxyazetidin-1-yl)ethyl)piperidine-4-carboxamide
Uniqueness
N-(2-(3-Hydroxyazetidin-1-yl)ethyl)morpholine-4-carboxamide is unique due to the presence of both the morpholine ring and the hydroxyazetidine moiety. This combination provides distinct chemical and biological properties that are not found in similar compounds.
Propriétés
Numéro CAS |
88017-09-8 |
|---|---|
Formule moléculaire |
C10H19N3O3 |
Poids moléculaire |
229.28 g/mol |
Nom IUPAC |
N-[2-(3-hydroxyazetidin-1-yl)ethyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C10H19N3O3/c14-9-7-12(8-9)2-1-11-10(15)13-3-5-16-6-4-13/h9,14H,1-8H2,(H,11,15) |
Clé InChI |
WUNLKBAZERTBIU-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)NCCN2CC(C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1'-Ethyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B15067024.png)

![Ethyl 6H-furo[2,3-E]indole-7-carboxylate](/img/structure/B15067042.png)






![(NZ)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B15067078.png)
![6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15067082.png)
